molecular formula C20H14N4O5 B3862213 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate

4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate

Cat. No. B3862213
M. Wt: 390.3 g/mol
InChI Key: GRAPYQFNWFBWDP-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate involves the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. Additionally, it has been observed to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
Studies have shown that 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate has several biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammatory diseases. It has also been observed to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate in lab experiments is its specificity towards specific enzymes and signaling pathways. This allows for targeted inhibition of specific molecular targets involved in disease progression. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in in vitro and in vivo experiments.

Future Directions

There are several future directions for the research on 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate. One of the significant areas of research is the development of more stable and soluble analogs of the compound. Additionally, further studies are needed to understand the molecular mechanisms underlying the compound's anti-inflammatory and antioxidant properties. The compound's potential applications in other fields, such as neurodegenerative diseases, also warrant further investigation. Finally, clinical trials are needed to assess the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate is a promising compound that has potential applications in various fields of scientific research. Its specificity towards specific molecular targets and its anti-inflammatory and anti-cancer properties make it a potential candidate for the treatment of various diseases. However, further research is needed to optimize the compound's efficacy and safety in human trials.

Scientific Research Applications

4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate has been studied for its potential applications in various fields of scientific research. One of the significant applications is in the field of cancer research. The compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5/c25-19(16-2-1-11-21-13-16)23-22-12-14-3-9-18(10-4-14)29-20(26)15-5-7-17(8-6-15)24(27)28/h1-13H,(H,23,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAPYQFNWFBWDP-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate
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4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate
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